![molecular formula C22H15BrCl2N2O B11993499 2-(4-Bromophenyl)-7,9-dichloro-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993499.png)
2-(4-Bromophenyl)-7,9-dichloro-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromo-phenyl)-6,8-dichloro-4-phenyl-1,9b-2H-5-oxa-3,3a-diaza-cyclopenta(a)naphthalene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon. The presence of bromine, chlorine, and oxygen atoms in its structure contributes to its distinct chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-phenyl)-6,8-dichloro-4-phenyl-1,9b-2H-5-oxa-3,3a-diaza-cyclopenta(a)naphthalene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-bromoaniline with 2,4-dichlorobenzaldehyde in the presence of a base can lead to the formation of the desired compound through a series of condensation and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions
2-(4-Bromo-phenyl)-6,8-dichloro-4-phenyl-1,9b-2H-5-oxa-3,3a-diaza-cyclopenta(a)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
科学研究应用
2-(4-Bromo-phenyl)-6,8-dichloro-4-phenyl-1,9b-2H-5-oxa-3,3a-diaza-cyclopenta(a)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials with specific properties.
作用机制
The mechanism by which 2-(4-Bromo-phenyl)-6,8-dichloro-4-phenyl-1,9b-2H-5-oxa-3,3a-diaza-cyclopenta(a)naphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to desired outcomes. Detailed studies are required to fully elucidate these mechanisms .
相似化合物的比较
Similar Compounds
- 2-(4-Bromo-phenyl)-8-chloro-4-(4-nitro-phenyl)-1,9b-2H-5-oxa-3,3a-diaza-cyclopenta(a)naphthalene
- 2-(4-Bromo-phenyl)-8-chloro-4-(4-fluoro-phenyl)-1,9b-2H-5-oxa-3,3a-diaza-cyclopenta(a)naphthalene
Uniqueness
Compared to similar compounds, 2-(4-Bromo-phenyl)-6,8-dichloro-4-phenyl-1,9b-2H-5-oxa-3,3a-diaza-cyclopenta(a)naphthalene stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and applications .
属性
分子式 |
C22H15BrCl2N2O |
|---|---|
分子量 |
474.2 g/mol |
IUPAC 名称 |
2-(4-bromophenyl)-7,9-dichloro-5-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C22H15BrCl2N2O/c23-15-8-6-13(7-9-15)19-12-20-17-10-16(24)11-18(25)21(17)28-22(27(20)26-19)14-4-2-1-3-5-14/h1-11,20,22H,12H2 |
InChI 键 |
LXIOLTDXJFCNKD-UHFFFAOYSA-N |
规范 SMILES |
C1C2C3=C(C(=CC(=C3)Cl)Cl)OC(N2N=C1C4=CC=C(C=C4)Br)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5'-Bromo-9-chloro-2-(4-fluorophenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B11993418.png)
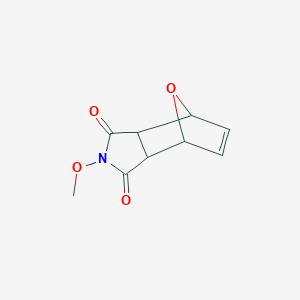
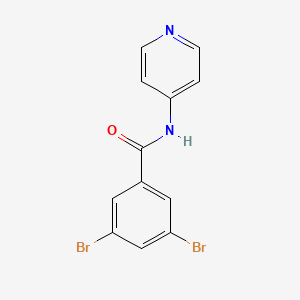
![N'-[(E)-1-(3-Nitrophenyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11993437.png)
![4-Methyl-N-[2,2,2-trichloro-1-(3-methoxy-propylamino)-ethyl]-benzamide](/img/structure/B11993446.png)
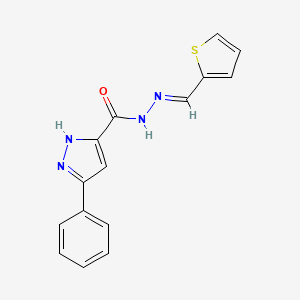


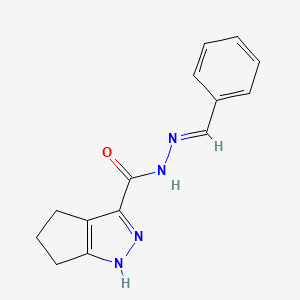
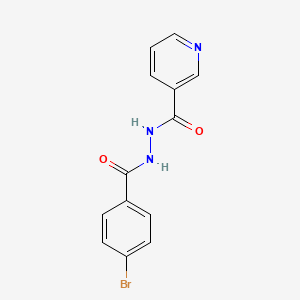
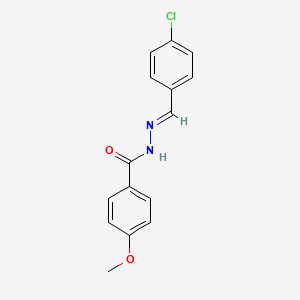
![4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(E)-(3-methylphenyl)methylidene]aniline](/img/structure/B11993490.png)

![6-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]-4-methylpentanoate](/img/structure/B11993498.png)
